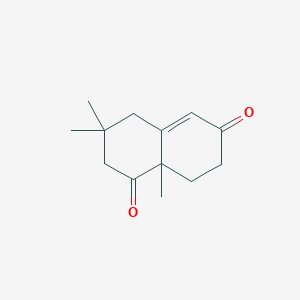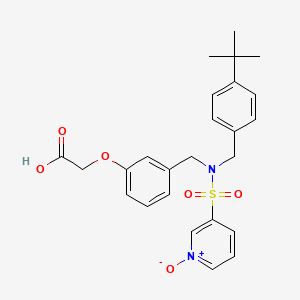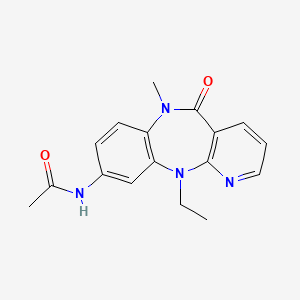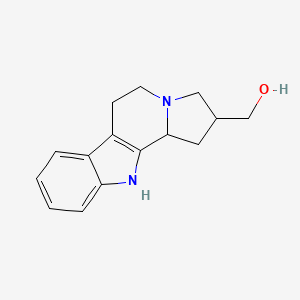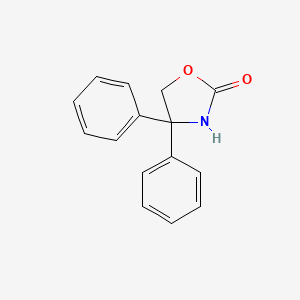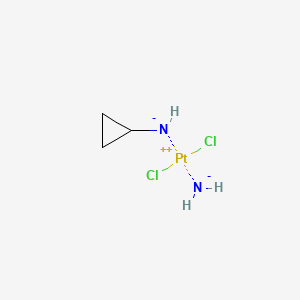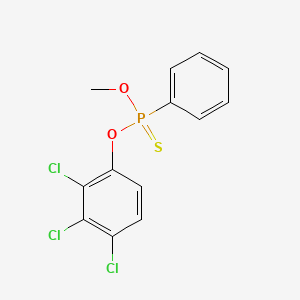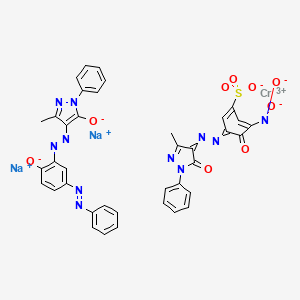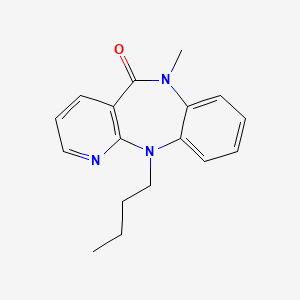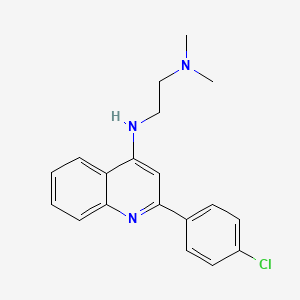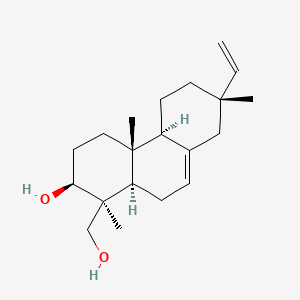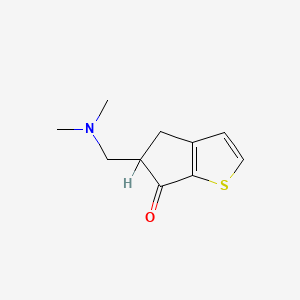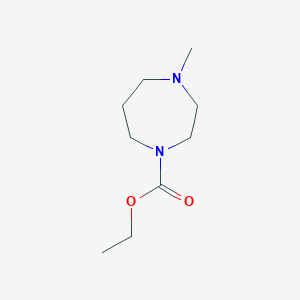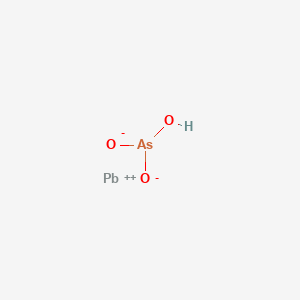
hydrogen arsorite;lead(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrogen arsorite;lead(2+) can be synthesized through a reaction between lead(II) nitrate and arsenous acid. The reaction typically proceeds as follows:
Pb(NO3)2+H3AsO3→AsHO3Pb+2HNO3
This reaction is carried out in an aqueous medium, and the product precipitates out as a solid. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the complete formation of the desired product.
Industrial Production Methods
Industrial production of hydrogen arsorite;lead(2+) follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and the use of industrial reactors to control the reaction conditions. The product is then purified through filtration and washing to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Hydrogen arsorite;lead(2+) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form lead(II) arsenate.
Reduction: Under certain conditions, it can be reduced to elemental arsenic and lead.
Substitution: It can participate in substitution reactions where the arsenite group is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products
Oxidation: Lead(II) arsenate (PbHAsO₄)
Reduction: Elemental arsenic (As) and lead (Pb)
Substitution: Depending on the substituent, various lead and arsenic compounds can be formed.
Aplicaciones Científicas De Investigación
Hydrogen arsorite;lead(2+) has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other lead and arsenic compounds.
Medicine: Investigated for its potential therapeutic properties and toxicological effects.
Industry: Used in the production of specialized materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism by which hydrogen arsorite;lead(2+) exerts its effects involves its interaction with molecular targets such as enzymes and cellular structures. The arsenite group can bind to thiol groups in proteins, disrupting their function. Lead ions can interfere with various biochemical pathways, leading to toxic effects.
Comparación Con Compuestos Similares
Hydrogen arsorite;lead(2+) can be compared with other similar compounds such as:
Lead(II) arsenate (PbHAsO₄): Similar in composition but differs in oxidation state and reactivity.
Lead(II) acetate (Pb(C₂H₃O₂)₂): Another lead compound with different chemical properties and applications.
Arsenic trioxide (As₂O₃): A related arsenic compound with distinct uses and toxicity profiles.
Hydrogen arsorite;lead(2+) is unique due to its specific combination of lead and arsenite, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
109882-46-4 |
|---|---|
Fórmula molecular |
AsHO3Pb |
Peso molecular |
331 g/mol |
Nombre IUPAC |
hydrogen arsorite;lead(2+) |
InChI |
InChI=1S/AsHO3.Pb/c2-1(3)4;/h2H;/q-2;+2 |
Clave InChI |
FBSZSUZMUMJOGC-UHFFFAOYSA-N |
SMILES canónico |
O[As]([O-])[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


